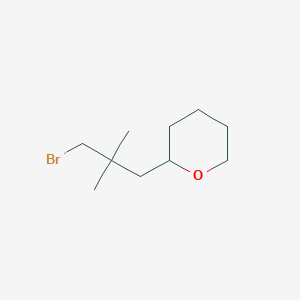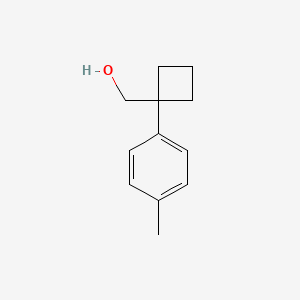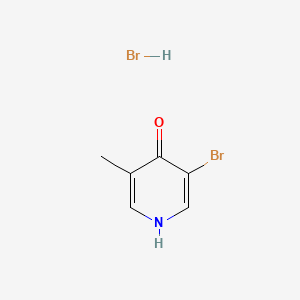![molecular formula C8H14O3 B13592539 [1-(2-Methyl-1,3-dioxolan-2-yl)cyclopropyl]methanol](/img/structure/B13592539.png)
[1-(2-Methyl-1,3-dioxolan-2-yl)cyclopropyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(2-Methyl-1,3-dioxolan-2-yl)cyclopropyl]methanol: is an organic compound characterized by a cyclopropyl group attached to a methanol moiety, with a 2-methyl-1,3-dioxolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Methyl-1,3-dioxolan-2-yl)cyclopropyl]methanol typically involves the reaction of cyclopropylmethanol with 2-methyl-1,3-dioxolane under specific conditions. The reaction may require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [1-(2-Methyl-1,3-dioxolan-2-yl)cyclopropyl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may produce various alcohol derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, [1-(2-Methyl-1,3-dioxolan-2-yl)cyclopropyl]methanol is used as a building block for the synthesis of more complex molecules
Biology: The compound may be used in biological research to study its effects on various biological systems. Its interactions with enzymes and other biomolecules can provide insights into its potential as a therapeutic agent.
Medicine: In medicine, this compound could be explored for its potential pharmacological properties. Research may focus on its efficacy and safety as a drug candidate for treating various diseases.
Industry: Industrially, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mécanisme D'action
The mechanism of action of [1-(2-Methyl-1,3-dioxolan-2-yl)cyclopropyl]methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparaison Avec Des Composés Similaires
[1-(2-Methyl-1,3-dioxolan-2-yl)cyclopropyl]methanol: shares structural similarities with other cyclopropyl and dioxolane derivatives.
Cyclopropylmethanol: A simpler compound with a cyclopropyl group attached to a methanol moiety.
2-Methyl-1,3-dioxolane: A compound with a similar dioxolane ring structure.
Uniqueness: The uniqueness of this compound lies in its combined cyclopropyl and dioxolane structures, which confer distinct chemical and physical properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C8H14O3 |
|---|---|
Poids moléculaire |
158.19 g/mol |
Nom IUPAC |
[1-(2-methyl-1,3-dioxolan-2-yl)cyclopropyl]methanol |
InChI |
InChI=1S/C8H14O3/c1-7(10-4-5-11-7)8(6-9)2-3-8/h9H,2-6H2,1H3 |
Clé InChI |
KUXYVHJHQMKRTQ-UHFFFAOYSA-N |
SMILES canonique |
CC1(OCCO1)C2(CC2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-(aminomethyl)-3H,4H,5H,7H,8H-pyrano[4,3-d]pyrimidin-4-onedihydrochloride](/img/structure/B13592509.png)





